



Application Notes and Protocols: L2H2-6OTD Compounds in Telomerase Activity Assays

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Compound of Interest		
Compound Name:	L2H2-6OTD intermediate-2	
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Introduction

Telomerase, a reverse transcriptase that maintains the length of telomeres at the ends of chromosomes, is a critical enzyme in cellular immortalization and is over-expressed in approximately 85-90% of cancer cells.[1][2][3] Its role in enabling replicative immortality makes it a prime target for anti-cancer drug development.[1] One promising strategy for telomerase inhibition is the stabilization of G-quadruplex (G4) structures in the G-rich single-stranded 3' overhang of telomeric DNA. The formation of these G4 structures physically obstructs telomerase from binding and extending the telomere, leading to cellular senescence and apoptosis.[4]

L2H2-6OTD and its derivatives are potent G-quadruplex ligands that have demonstrated significant telomerase inhibitory activity. Specifically, the macrocyclic hexaoxazole dimer, referred to as L2H2-6OTD-dimer, has shown superior efficacy in stabilizing long telomeric DNA and inhibiting telomerase compared to its monomeric form.[4] These compounds induce and stabilize an anti-parallel G4 conformation within the telomeric repeats.[4]

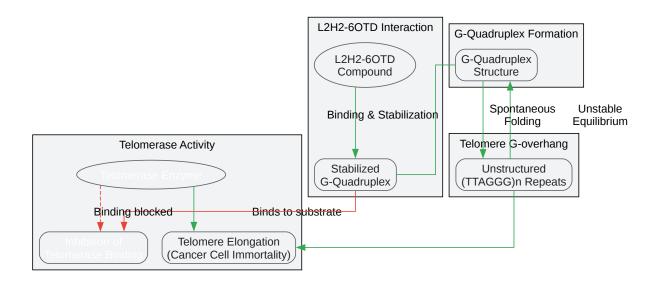
This document provides detailed protocols for assessing the telomerase inhibitory activity of L2H2-6OTD compounds using the Telomeric Repeat Amplification Protocol (TRAP) assay, a highly sensitive and widely used method for measuring telomerase activity.[2][5][6][7]



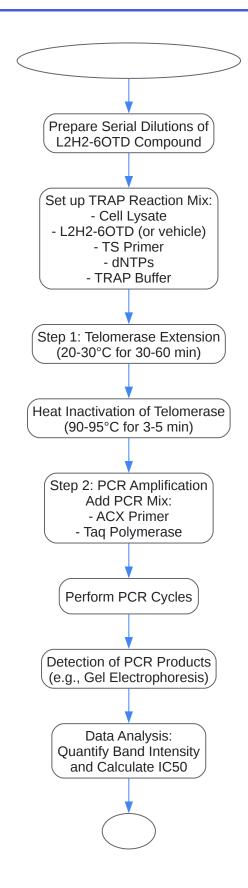
Mechanism of Action: L2H2-6OTD as a Telomerase Inhibitor

L2H2-6OTD compounds function by binding to and stabilizing G-quadruplex structures within the telomeric DNA. This mechanism is depicted in the following pathway:









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